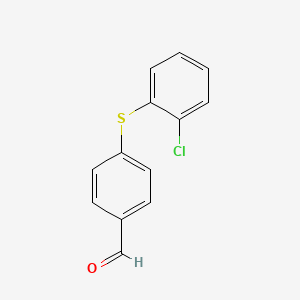
4-(2-Chlorophenylthio)benzaldehyde
Overview
Description
4-(2-Chlorophenylthio)benzaldehyde is a useful research compound. Its molecular formula is C13H9ClOS and its molecular weight is 248.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
4-(2-Chlorophenylthio)benzaldehyde, with the chemical formula C13H9ClS, is a compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorophenylthio group attached to a benzaldehyde moiety, which may influence its reactivity and biological interactions. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H9ClS
- CAS Number : 1065075-42-4
- Canonical SMILES : ClC1=CC=C(C=C1)SC2=CC=CC=C2C=O
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thioether compounds can inhibit bacterial growth, suggesting that the thio group may enhance this activity due to its electron-donating properties. A study highlighted the synthesis of thioaminals from benzaldehyde derivatives, revealing that electron-rich aromatic aldehydes yield better results in antimicrobial assays .
Anticancer Activity
The compound has been investigated for its anticancer properties. Analogous compounds have shown the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, particularly those linked to cancer proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Interaction with Cellular Targets : The chlorophenylthio group may facilitate interactions with cellular targets such as membrane receptors or enzymes.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thioether compounds, including derivatives of benzaldehyde. Results indicated that this compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Potential
In vitro studies on cancer cell lines treated with this compound demonstrated a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHNXYXXWZBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















